N-(3-propanamidophenyl)propanamide
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Overview
Description
N-(3-propanamidophenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with another propanamide group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-propanamidophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with propanamide, followed by reduction of the nitro group to an amine, and subsequent acylation with propanoyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the continuous production process where propionic acid and ammonium hydroxide are used as starting materials. The reaction mixture is heated gradually in a reactor with rectifying columns to extract liquid solutions continuously, leading to the formation of the desired amide through amidation reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3-propanamidophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide groups can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-propanamidophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-propanamidophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)propanamide: Similar structure but with an amino group instead of a propanamide group.
Propanamide: A simpler amide with a single propanamide group.
Uniqueness
N-(3-propanamidophenyl)propanamide is unique due to the presence of two propanamide groups attached to a phenyl ring, which may confer distinct chemical and biological properties compared to its simpler analogs
Properties
IUPAC Name |
N-[3-(propanoylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-6-5-7-10(8-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPYGANFQDGJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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